N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

BTK inhibition Kinase inhibitor Drug discovery

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034249-78-8) is a synthetic small molecule featuring a trans-1,4-cyclohexyl linker connecting a 5-fluoropyrimidin-2-yl ether moiety to a thiophene-2-acetamide group (molecular formula C16H18FN3O2S, MW 335.4). The compound belongs to a broader class of 5-fluoropyrimidine-containing kinase inhibitor scaffolds; modeling studies indicate 5-fluoropyrimidine derivatives exhibit binding affinity across c-Src, Btk, and Jak1 kinases.

Molecular Formula C16H18FN3O2S
Molecular Weight 335.4
CAS No. 2034249-78-8
Cat. No. B2719998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
CAS2034249-78-8
Molecular FormulaC16H18FN3O2S
Molecular Weight335.4
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=C(C=N3)F
InChIInChI=1S/C16H18FN3O2S/c17-11-9-18-16(19-10-11)22-13-5-3-12(4-6-13)20-15(21)8-14-2-1-7-23-14/h1-2,7,9-10,12-13H,3-6,8H2,(H,20,21)
InChIKeyGIRMENIPCFORGR-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034249-78-8): Compound Class and Positioning


N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034249-78-8) is a synthetic small molecule featuring a trans-1,4-cyclohexyl linker connecting a 5-fluoropyrimidin-2-yl ether moiety to a thiophene-2-acetamide group (molecular formula C16H18FN3O2S, MW 335.4) [1]. The compound belongs to a broader class of 5-fluoropyrimidine-containing kinase inhibitor scaffolds; modeling studies indicate 5-fluoropyrimidine derivatives exhibit binding affinity across c-Src, Btk, and Jak1 kinases [2]. A BindingDB entry associates this specific compound with Bruton's Tyrosine Kinase (BTK) inhibition (IC50 = 1 nM) as Example 72E1 in patent US20240083900 [3]. Critically, this compound is not indexed in ChEMBL and has no publicly reported bioactivity data in peer-reviewed literature per ZINC database records [1], making independent verification of any claimed biological activity essential prior to procurement.

Why N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Simple substitution by other 5-fluoropyrimidine or thiophene-acetamide analogs is scientifically unsound for this compound because the trans-1,4-cyclohexyl linker imposes a rigid spatial orientation between the 5-fluoropyrimidine hydrogen-bond acceptor and the thiophene-acetamide terminus, directly determining kinase binding site complementarity [1]. FEP/MD modeling of 5-fluoropyrimidine derivatives demonstrates that even minor linker modifications shift selectivity profiles across c-Src, Btk, and Jak1 kinases—compounds with identical warheads but altered spacer geometry lose target specificity [1]. The BindingDB-recorded BTK IC50 of 1 nM for this compound [2] cannot be assumed for its cis-cyclohexyl stereoisomer, piperazine-linked analogs (e.g., CAS 2320923-81-5), or cyclopropyl-substituted variants (e.g., CAS 2034194-54-0), which lack publicly available comparative potency data. Procurement decisions based solely on scaffold similarity without stereochemistry- and linker-specific activity verification risk selecting compounds with uncharacterized or absent target engagement.

Quantitative Differentiation Evidence for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide vs. Closest Analogs


BTK Inhibitory Potency of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide Reported via BindingDB

The target compound (CAS 2034249-78-8) is recorded in BindingDB as Example 72E1 from patent US20240083900 with a BTK enzymatic IC50 of 1 nM [1]. This represents the only publicly available quantitative potency datum for this specific compound. No comparator BTK IC50 values from the same patent-assay system are available for the closest structural analogs (e.g., the thiophene-2-carboxamide variant CAS 2034249-89-1, the cyclopropyl-acetamide analog CAS 2034194-54-0, or the piperazinone analog CAS 2320923-81-5). Therefore, rank-order potency differentiation within this chemical series cannot be established from public data.

BTK inhibition Kinase inhibitor Drug discovery

Stereochemical Configuration: Trans-1,4-Cyclohexyl Linker Defines Geometric Distinction from Cis-Isomer

The compound is explicitly specified as the (1r,4r)-trans stereoisomer, with the 5-fluoropyrimidin-2-yloxy and acetamide substituents in a diequatorial orientation on the cyclohexane ring. The corresponding cis-(1r,4s) isomer, although sharing identical molecular formula and connectivity, would position these pharmacophoric elements with approximately 60° angular displacement relative to the trans configuration [1]. No biological activity data exist in the public domain for the cis isomer of this compound. In the broader 5-fluoropyrimidine-cyclohexyl series, stereochemistry is known to affect glucocorticoid receptor modulator activity, with cis and trans isomers displaying distinct pharmacological profiles [2].

Stereochemistry Linker geometry Conformational constraint

Thiophene-2-Acetamide vs. Thiophene-2-Carboxamide: Amide Connectivity Alters H-Bonding Geometry

The target compound bears a thiophene-2-acetamide group (CH2-CO-NH), while the closest catalogued analog (CAS 2034249-89-1) is a thiophene-2-carboxamide (CO-NH directly attached to thiophene) . The methylene spacer in the acetamide extends the thiophene ring approximately 1.3 Å further from the amide NH, altering both the hydrogen-bond donor geometry at the cyclohexyl-amide junction and the hydrophobic packing distance of the thiophene ring within the binding pocket [1]. In the fused pyrimidine PI3K inhibitor series (patent US7776856), thiophene-acetamide vs. thiophene-carboxamide connectivity was a key determinant of isoform selectivity [2]. No direct comparative biological data between CAS 2034249-78-8 and CAS 2034249-89-1 are publicly available.

Amide connectivity Hydrogen bonding Structure-activity relationship

5-Fluoropyrimidine Kinase Selectivity Profile: Class-Level Inference from FEP/MD Modeling

Free energy perturbation/molecular dynamics (FEP/MD) modeling of 5-fluoropyrimidine derivatives demonstrates that this scaffold exhibits similar binding affinity across c-Src, Btk, and Jak1 kinases, in contrast to 1,3,5-triazine derivatives that show c-Src selectivity [1]. While this modeling was not performed on CAS 2034249-78-8 specifically, the conserved 5-fluoropyrimidin-2-yl ether motif strongly suggests that the target compound shares this multi-kinase binding profile. This differentiates it from triazine-based kinase inhibitors that achieve narrower selectivity. No experimental selectivity data (kinase panel screening) are publicly available for CAS 2034249-78-8.

Kinase selectivity FEP/MD modeling 5-Fluoropyrimidine

Physicochemical Properties: LogP and Solubility Parameters Differentiate from Piperazine-Containing Analogs

The target compound has a computed logP of 2.631 and a topological polar surface area (tPSA) of 71 Ų [1]. The closely related piperazinone analog CAS 2320923-81-5, which replaces the trans-cyclohexyl linker with a piperazin-2-one ring, introduces an additional H-bond acceptor (lactam carbonyl) and a tertiary amine, altering both logP (predicted lower, approximately 1.5–1.8) and tPSA (predicted higher, approximately 85–90 Ų) . These differences predict distinct membrane permeability and solubility profiles, though no experimental logP/logD or kinetic solubility data are publicly available for either compound.

Physicochemical properties Lipophilicity Drug-likeness

Limitations Statement: Absence of Public Head-to-Head Comparative Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, ZINC, and patent databases confirms that no peer-reviewed publication, publicly disclosed patent example, or authoritative database contains head-to-head comparative biological data (IC50, Ki, Kd, EC50, selectivity panel, cellular activity, in vivo efficacy, PK parameters, or toxicity data) for CAS 2034249-78-8 versus any named structural analog under identical experimental conditions [1][2]. All differentiation claims beyond the above single BTK IC50 datum (BindingDB, 1 nM) must be classified as class-level inferences or supporting evidence only. Procurers should request vendor Certificates of Analysis confirming identity (NMR, HRMS, HPLC purity ≥95%) and stereochemical integrity (chiral HPLC or XRPD), and should plan internal head-to-head comparative testing against selected analogs for any application where relative potency or selectivity is decision-critical.

Data gap analysis Procurement risk Experimental validation

Recommended Application Scenarios for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide Based on Available Evidence


BTK-Focused Kinase Inhibitor Screening and Medicinal Chemistry Optimization

The compound is most appropriately deployed as a BTK inhibitor starting point or reference tool in biochemical kinase assays, leveraging the BindingDB-recorded BTK IC50 of 1 nM [1] as an initial potency benchmark. Given the FEP/MD modeling evidence that 5-fluoropyrimidine derivatives bind c-Src, Btk, and Jak1 with similar affinity [2], researchers should incorporate counter-screening against c-Src and Jak1 to establish selectivity within their assay system. The trans-1,4-cyclohexyl linker stereochemistry must be analytically confirmed (chiral HPLC) prior to use, as the cis isomer is predicted to exhibit altered kinase binding geometry. This compound is suitable as a scaffold for structure-activity relationship (SAR) exploration of the thiophene-acetamide terminus, where modifications may tune potency and selectivity. [1][2]

Physicochemical Comparator in Permeability and Solubility Profiling Panels

With a computed logP of 2.631 and tPSA of 71 Ų [1], this compound occupies a favorable drug-like physicochemical space and can serve as a comparator in panels assessing the impact of linker chemistry on membrane permeability. Specifically, it can be contrasted with piperazinone-linked analogs (predicted lower logP, higher tPSA) to experimentally validate whether the trans-cyclohexyl linker confers superior passive permeability in PAMPA or Caco-2 assays. Such data would directly inform linker selection in lead optimization programs targeting intracellular kinases. [1]

Stereochemical Probe in Conformational Constraint Studies

The rigid trans-1,4-cyclohexyl linker makes this compound a useful conformational probe for studying the effect of linker geometry on kinase binding. By comparing this trans isomer with the corresponding cis isomer (if synthesized) or with flexible-linker analogs, researchers can experimentally determine the entropic penalty or gain associated with pre-organization of the 5-fluoropyrimidine and thiophene-acetamide pharmacophores. Such studies directly inform whether the synthetic complexity of stereospecific cyclohexyl linkers is justified by gains in binding affinity or selectivity. [1][2]

Negative Control or Selectivity Benchmark Against Triazine-Based Kinase Inhibitors

The FEP/MD-predicted multi-kinase binding profile of 5-fluoropyrimidine derivatives [1] positions this compound class as a useful comparator when evaluating triazine-based inhibitors that are predicted to be c-Src-selective. In kinase selectivity panel screens, including this compound as a 5-fluoropyrimidine representative can help establish whether observed selectivity arises from the triazine scaffold or from substituent effects, providing a scaffold-level control for medicinal chemistry decision-making. [1]

Quote Request

Request a Quote for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.